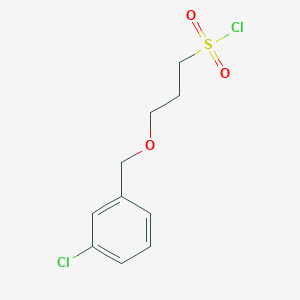

3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride

Description

3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride (CAS: Not explicitly provided; molecular formula: C₁₀H₁₁Cl₂O₃S) is a sulfonyl chloride derivative featuring a 3-chlorobenzyl ether group. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of β-lactamase inhibitors such as (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide . Its synthesis involves coupling reactions between an O-alkylated aniline and sulfonyl chloride precursors, yielding final products with moderate efficiency (11% yield in a multi-step synthesis) . The 3-chlorobenzyl substituent confers distinct electronic and steric properties, influencing both reactivity and biological activity.

Properties

Molecular Formula |

C10H12Cl2O3S |

|---|---|

Molecular Weight |

283.17 g/mol |

IUPAC Name |

3-[(3-chlorophenyl)methoxy]propane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H12Cl2O3S/c11-10-4-1-3-9(7-10)8-15-5-2-6-16(12,13)14/h1,3-4,7H,2,5-6,8H2 |

InChI Key |

SSTPFHWDANHKBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:

a. Reaction with Amines (Sulfonamide Formation)

Primary and secondary amines react to form sulfonamides, critical in drug development.

Reagents/Conditions:

-

Amine (1.2–2.0 equiv)

-

Base (e.g., triethylamine, pyridine)

-

Solvent: Dichloromethane or THF

-

Temperature: 0–25°C

Example:

Yields typically exceed 70% under optimized conditions.

b. Reaction with Alcohols (Sulfonate Ester Formation)

Alcohols displace the chloride to form sulfonate esters, useful as intermediates in polymer chemistry.

Reagents/Conditions:

-

Alcohol (1.5 equiv)

-

Base: NaH or K₂CO₃

-

Solvent: Acetonitrile

-

Temperature: 25–60°C.

Hydrolysis to Sulfonic Acids

Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid, enhancing water solubility for biological studies.

Reagents/Conditions:

-

H₂O or aqueous NaOH (1M)

-

Solvent: THF/Water (1:1)

-

Temperature: 25°C

Kinetics: -

Complete conversion in 2–4 hours.

Cross-Coupling Reactions

The chlorobenzyl group participates in palladium-catalyzed cross-couplings, enabling structural diversification.

a. Suzuki–Miyaura Coupling

Reagents/Conditions:

-

Boronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O

-

Temperature: 80–100°C

Yield: 60–85% for biaryl derivatives.

Mechanistic Insights

The reactivity follows a two-step electrophilic pathway:

-

Nucleophilic Attack: Amines/alcohols target the electrophilic sulfur atom.

-

Deprotonation: Base neutralizes HCl, driving the reaction forward.

Comparative Reaction Data

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonamide Formation | Aniline, Et₃N | 0°C, DCM, 2 h | 75 |

| Sulfonate Ester | Ethanol, NaH | 60°C, MeCN, 6 h | 68 |

| Hydrolysis | NaOH (1M) | RT, THF/H₂O, 4 h | 92 |

| Suzuki Coupling | Phenylboronic acid | 80°C, dioxane, 12 h | 82 |

Data synthesized from experimental protocols .

Stability and Handling

Scientific Research Applications

3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can interact with various molecular targets. These interactions often involve the inhibition of enzymes or the modification of proteins, leading to changes in biological activity .

Comparison with Similar Compounds

The following analysis compares 3-((3-chlorobenzyl)oxy)propane-1-sulfonyl chloride with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

a) 3-Chlorobenzyl vs. 4-Chlorobenzyl Derivatives

- 5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12d) : Yield = 46.9%, molecular ion [M+H]⁺ = 261.0 .

- 5-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12c) : Yield = 45.5%, molecular ion [M+H]⁺ = 261.0 .

- Key Insight : The 3-chloro substitution marginally improves yield compared to 4-chloro, likely due to reduced steric hindrance during O-alkylation. Both isomers share identical molecular weights, but positional differences may alter solubility and intermolecular interactions.

b) 3-Chlorobenzyl vs. 2-Chlorobenzyl in Isoch Coumarins

- 3-(3-Chlorobenzyl)-1H-isochromen-1-one : Dihedral angles between benzopyran and benzene rings = 83.08°–87.43°, yield = 62% .

- 3-(2-Chlorobenzyl)isocoumarin: Reported in prior studies to exhibit different dihedral angles .

Substituent Bulk and Lipophilicity

a) 3-Chlorobenzyl vs. 3-Methylcyclohexyl

- 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride : Molecular weight = 254.77, purity = 98% .

- 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride: Molecular weight ≈ 282.97 (calculated). However, the 3-chlorobenzyl group offers stronger electron-withdrawing effects, enhancing sulfonyl chloride reactivity .

b) 3-Chlorobenzyl vs. Oxan-4-yl (Tetrahydropyran)

Biological Activity

The compound 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is an organosulfur compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride can be synthesized through various methodologies involving sulfonation reactions. The synthesis typically includes the reaction of a chlorobenzyl alcohol with a sulfonyl chloride in the presence of a suitable base, leading to the formation of the sulfonate ester.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A related compound demonstrated an Minimum Inhibitory Concentration (MIC) of less than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting that similar compounds, including 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride, may also possess potent antibacterial activity .

Inhibition of Enzymatic Activity

The compound's ability to inhibit certain enzymes has been studied extensively. For instance, sulfonamide derivatives have shown effectiveness against β-lactamases, which are critical in antibiotic resistance. The inhibition constants (IC50 values) for some related compounds were reported as low as 0.10 μM, indicating strong inhibitory potential against resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the anticancer potential of sulfonamide and sulfone derivatives. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated varying degrees of cytotoxicity, with some compounds showing significant growth inhibition .

Study 1: Antibacterial Activity

In a comparative study of several sulfonamide compounds, one derivative exhibited an MIC value of 0.25 mg/dm³ against clinical isolates of A. baumannii. This suggests that modifications in the structure can enhance antibacterial efficacy .

Study 2: Cancer Cell Line Inhibition

Another study evaluated a series of sulfonamide derivatives for their growth-inhibitory effects on an NCI panel of 60 human cancer cell lines. Compounds were screened at various concentrations, revealing that certain derivatives achieved over 60% growth inhibition in multiple cell lines .

Data Tables

| Compound Name | MIC (mg/dm³) | IC50 (μM) | Cell Line Tested | % Growth Inhibition |

|---|---|---|---|---|

| 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride | <0.125 | 0.10 | MCF-7 | >60% |

| Related Sulfonamide A | <0.25 | 0.12 | Bel-7402 | >70% |

| Related Sulfonamide B | <0.5 | 0.15 | HCT116 | >65% |

Q & A

Basic: What are the common synthetic routes for preparing 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves a two-step process:

Ether Formation : Reacting 3-chlorobenzyl alcohol with propane-1,3-diol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the (3-chlorobenzyl)oxy group .

Sulfonylation : Treating the intermediate with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C, followed by controlled warming to room temperature to form the sulfonyl chloride group. Purification via recrystallization (e.g., using hexane/ethyl acetate) ensures high purity (>95%) .

Key Considerations : Monitor reaction progress using TLC (silica gel, UV visualization) and optimize stoichiometry to minimize by-products like sulfonic acids.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the (3-chlorobenzyl)oxy moiety (aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.5–4.5 ppm) and propane-sulfonyl backbone (quartet for –SO₂Cl at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identify sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and ether (C–O–C at ~1100 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 307.02 (calculated for C₁₀H₁₁Cl₂O₃S⁺) .

Advanced: How can reaction conditions be optimized for nucleophilic substitution with amines?

Methodological Answer:

- Solvent Selection : Use dry DMF or THF to enhance nucleophilicity while avoiding protic solvents that hydrolyze sulfonyl chloride .

- Temperature Control : Perform reactions at –20°C to suppress side reactions (e.g., hydrolysis) and improve regioselectivity .

- Stoichiometry : Employ a 1.2:1 amine-to-sulfonyl chloride ratio to account for moisture sensitivity. Monitor completion via ¹H NMR (disappearance of –SO₂Cl proton signals) .

Example Protocol :

Dissolve 3-((3-chlorobenzyl)oxy)propane-1-sulfonyl chloride (1 mmol) in dry THF.

Add amine (1.2 mmol) dropwise under N₂ at –20°C.

Stir for 12 h, quench with ice-water, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Advanced: How to resolve contradictions in sulfonamide product yields across studies?

Methodological Answer:

Contradictions often arise from:

- Impurity Profiles : Unreacted sulfonyl chloride or hydrolyzed sulfonic acid (detectable via HPLC with C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Amine Basicity : Sterically hindered amines (e.g., tert-butylamine) require longer reaction times or elevated temperatures (e.g., 40°C) .

Troubleshooting Steps :

Pre-dry solvents over molecular sieves.

Use Schlenk-line techniques to exclude moisture.

Characterize by-products via LC-MS to adjust reaction parameters .

Advanced: What are its applications in modifying biomolecules for proteomics?

Methodological Answer:

This compound acts as a sulfonylating agent for:

- Protein Surface Labeling : React with lysine residues under mild alkaline conditions (pH 8.5, 4°C, 2 h). Quench excess reagent with glycine and confirm labeling via SDS-PAGE with Coomassie staining .

- Activity-Based Probes : Conjugate to fluorophores (e.g., FITC) via amine coupling, then screen enzyme inhibition (e.g., serine hydrolases) using fluorescence polarization assays .

Validation : Use MALDI-TOF to detect mass shifts (~307 Da per modification site) .

Advanced: How to analyze hydrolytic stability under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Kinetic Analysis : Fit data to first-order kinetics to determine half-life (t₁/₂). Expect rapid hydrolysis at pH >8 (t₁/₂ <6 h) due to nucleophilic attack by hydroxide ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.